molecular formula C11H10N4O2S B2527741 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one CAS No. 1235282-43-5

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one

Cat. No.: B2527741
CAS No.: 1235282-43-5
M. Wt: 262.29
InChI Key: RTCGMOYAFVGDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of novel compounds containing the 1,3,4-thiadiazole moiety combined with piperazine, demonstrating potential biological activities. For instance, Xia et al. (2015) synthesized fifteen 1,3,4-thiadiazole amide compounds containing piperazine, with some showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential use in agricultural applications to combat bacterial infections in crops Xia, Z. (2015).

Anticancer Applications

El-Masry et al. (2022) designed and synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including substituted piperazines, which showed significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The study highlighted the potential of these compounds in cancer therapy, particularly due to their ability to induce cell cycle arrest and apoptosis in cancer cells El-Masry, R. M. et al. (2022).

Antimicrobial Applications

A variety of synthesized derivatives have shown promising antimicrobial properties. Foroumadi et al. (2007) reported on piperazinyl quinolone derivatives with significant activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents Foroumadi, A. et al. (2007). Similarly, Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties, which displayed antimicrobial activity, suggesting their application in treating bacterial infections Başoğlu, S. et al. (2013).

Future Directions

The compound has potential applications in drug development, materials science, and organic synthesis. Future research could explore these areas further. Additionally, the compound’s high sensitivity and selectivity for PAA detection suggest potential applications in environmental monitoring and pollutant detection .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGMOYAFVGDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.